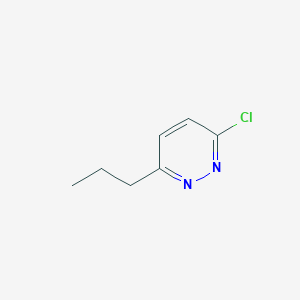

3-Chloro-6-propylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-propylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-3-6-4-5-7(8)10-9-6/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGVRONWZFVMNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600034 | |

| Record name | 3-Chloro-6-propylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93216-58-1 | |

| Record name | 3-Chloro-6-propylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation of 3 Chloro 6 Propylpyridazine

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The most prominent reaction pathway for 3-Chloro-6-propylpyridazine involves the displacement of the chloride ion via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridazine (B1198779) ring's electron-withdrawing character stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thus facilitating the substitution. This reactivity allows for the introduction of a wide array of functional groups at the C3 position.

The chloro group at the C3 position can be readily displaced by various nitrogen-based nucleophiles. Reaction with ammonia or primary and secondary amines provides access to a range of 3-amino-6-propylpyridazine derivatives. For instance, heating 3,6-dichloropyridazine (B152260), a related compound, with ammoniacal liquor in a solvent like acetonitrile yields the corresponding aminopyridazine. A similar transformation is expected for the 3-chloro-6-propyl analogue.

Furthermore, reaction with hydrazine (B178648) hydrate (B1144303) is a common method to produce hydrazinopyridazine derivatives, which are valuable intermediates for synthesizing fused heterocyclic systems like triazolopyridazines.

Table 1: Examples of Amination Reactions on Chloropyridazines

| Nucleophile | General Product | Typical Conditions |

|---|---|---|

| Ammonia (NH₃) | 3-Amino-6-propylpyridazine | Aqueous ammonia, elevated temperature and pressure |

| Primary/Secondary Amines (RNH₂/R₂NH) | N-substituted-3-amino-6-propylpyridazine | Inert solvent (e.g., THF, acetonitrile), often with a non-nucleophilic base (e.g., triethylamine) |

| Hydrazine Hydrate (N₂H₄·H₂O) | 3-Hydrazino-6-propylpyridazine | Reflux in an alcoholic solvent (e.g., ethanol) |

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can effectively replace the chloro substituent to form ethers. The reaction with sodium methoxide, for example, would yield 3-methoxy-6-propylpyridazine. Similarly, aryloxy derivatives can be synthesized using substituted phenols. These reactions are typically performed in the presence of a base to generate the corresponding alkoxide or phenoxide in situ. A patent for a related compound, 3-chloro-6-(2-hydroxyphenyl)pyridazine, demonstrates its reaction with epibromohydrin in the presence of potassium carbonate, showcasing the displacement of the chloro group by an oxygen nucleophile to form an epoxypropoxy linkage. google.com

Table 2: Alkoxy and Aryloxy Derivatization Reactions

| Nucleophile | General Product | Typical Conditions |

|---|---|---|

| Sodium Methoxide (NaOMe) | 3-Methoxy-6-propylpyridazine | Methanol, reflux |

| Phenol (in presence of base) | 3-Phenoxy-6-propylpyridazine | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF) |

| Potassium Hydroxide (KOH) | 6-Propylpyridazin-3(2H)-one | Aqueous or alcoholic solution, heat |

Sulfur nucleophiles also readily participate in SNAr reactions with 3-Chloro-6-propylpyridazine. The reaction with thiourea, followed by hydrolysis, is a common route to synthesize pyridazine-3-thiones. Alternatively, direct reaction with a thiolate (RS⁻) can produce the corresponding thioether. Studies on chloroazines have shown that they react with nucleophiles like sodium bisulfide (NaSH), further confirming the viability of this transformation.

Table 3: Reactions with Thiolate and Other Nucleophiles

| Nucleophile | General Product | Typical Conditions |

|---|---|---|

| Thiourea, then hydrolysis | 6-Propylpyridazine-3(2H)-thione | Ethanol, reflux |

| Sodium Bisulfide (NaSH) | 6-Propylpyridazine-3(2H)-thione | Aqueous or alcoholic solution |

| Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-6-propylpyridazine | Polar aprotic solvent (e.g., DMF) |

Reactions Involving the Propyl Side Chain

While the SNAr reaction at the C3 position is the most common transformation, the propyl side chain offers additional opportunities for functionalization, particularly at the benzylic carbon (the carbon atom directly attached to the pyridazine ring). The stability of benzylic intermediates (radicals, carbocations, or carbanions) due to resonance with the aromatic ring facilitates these reactions. themasterchemistry.comscribd.com

The propyl group can be modified using reactions common to alkylarenes.

Oxidation : Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the alkyl side chain. libretexts.orgyoutube.com Provided there is at least one hydrogen atom on the benzylic carbon, the entire side chain is oxidized to a carboxylic acid group. youtube.com This reaction would convert 3-Chloro-6-propylpyridazine into 3-(3-chloropyridazin-6-yl)propanoic acid.

Halogenation : Free-radical halogenation can selectively occur at the benzylic position. Using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or light) allows for the specific bromination of the benzylic carbon, yielding 3-chloro-6-(1-bromopropyl)pyridazine. scribd.com This benzylic halide is significantly more reactive than a primary alkyl halide in subsequent substitution reactions.

Table 4: Functionalization of the Propyl Side Chain

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 3-(3-chloropyridazin-6-yl)propanoic acid |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator | 3-Chloro-6-(1-bromopropyl)pyridazine |

The functionalized intermediates produced from side-chain reactions serve as versatile precursors for a variety of new derivatives.

From the Carboxylic Acid : The carboxylic acid derivative can undergo standard transformations. Esterification with an alcohol under acidic conditions would produce the corresponding ester. Reaction with thionyl chloride (SOCl₂) would form an acyl chloride, which can then be reacted with amines to generate a diverse range of amides.

From the Benzylic Halide : The 1-bromo-propyl derivative is an excellent substrate for nucleophilic substitution reactions (SN1 or SN2). It can react with a wide range of nucleophiles, such as amines, azides, cyanides, or alkoxides, to introduce new functional groups directly onto the side chain. This pathway provides a powerful method for elaborating the molecular structure and synthesizing novel compounds that would be inaccessible through direct SNAr on the pyridazine ring alone.

Metal-Catalyzed Reactions

Metal-catalyzed reactions are pivotal in the functionalization of halogenated heterocycles like 3-chloro-6-propylpyridazine. The chlorine atom at the 3-position serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

Suzuki-Miyaura, Stille, Kumada, and Hiyama Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are among the most powerful tools for the elaboration of the 3-chloro-6-propylpyridazine skeleton. These reactions, catalyzed by transition metals, primarily palladium, facilitate the coupling of the pyridazine core with various organometallic reagents.

The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. nih.govnih.gov For 3-chloro-6-propylpyridazine, this reaction would involve its coupling with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. While specific studies on 3-chloro-6-propylpyridazine are not extensively documented, related 3-halopyridazines have been successfully utilized in Suzuki-Miyaura couplings to introduce aryl and heteroaryl substituents. nih.govresearchgate.net The reaction conditions typically involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate or potassium phosphate (B84403). The general applicability of this reaction to other chloropyridazines suggests its potential for the functionalization of 3-chloro-6-propylpyridazine. researchgate.net

The Stille coupling utilizes organotin reagents as coupling partners with organic halides. organic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org The coupling of 3-chloro-6-propylpyridazine with an organostannane, catalyzed by a palladium complex, would yield the corresponding substituted pyridazine. The reactivity of the C-Cl bond in chloropyridazines generally requires optimized catalytic systems to achieve efficient coupling. organic-chemistry.org

The Kumada coupling employs Grignard reagents (organomagnesium halides) as nucleophiles. organic-chemistry.orgwikipedia.org This reaction, often catalyzed by nickel or palladium complexes, is a powerful method for forming C-C bonds. organic-chemistry.orgwikipedia.org The reaction of 3-chloro-6-propylpyridazine with a Grignard reagent, such as phenylmagnesium bromide, would lead to the formation of 3-phenyl-6-propylpyridazine. The high reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid side reactions. wikipedia.org

The Hiyama coupling involves the reaction of organosilanes with organic halides, activated by a fluoride source or a base. wikipedia.orgorganic-chemistry.org This method offers a less toxic alternative to Stille coupling. organic-chemistry.org The palladium-catalyzed coupling of 3-chloro-6-propylpyridazine with an organosilane would provide a direct route to various substituted pyridazines. wikipedia.org The efficiency of the Hiyama coupling is often dependent on the nature of the silane and the activating agent used. organic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions for 3-Chloro-6-propylpyridazine Functionalization

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Palladium(0) complexes | Mild reaction conditions, commercially available reagents. |

| Stille | Organotin (Organostannanes) | Palladium(0) complexes | High functional group tolerance. |

| Kumada | Organomagnesium (Grignard reagents) | Nickel or Palladium complexes | Highly reactive nucleophiles. |

| Hiyama | Organosilane | Palladium complexes | Less toxic alternative to Stille coupling. |

Palladium and Ruthenium Catalysis in Pyridazine Chemistry

Palladium catalysis is not limited to the cross-coupling reactions mentioned above. It also plays a crucial role in other transformations such as C-H activation/functionalization and carbonylation reactions. mit.edursc.orgchemrxiv.org While direct C-H functionalization of the pyridazine ring in 3-chloro-6-propylpyridazine is challenging, palladium catalysts can be employed to activate specific C-H bonds under appropriate directing group assistance, although this is less common for simple alkyl-substituted pyridazines.

Ruthenium catalysis has emerged as a powerful tool for a variety of organic transformations, including C-H activation and functionalization. mdpi.comresearchgate.net Ruthenium catalysts are known to mediate the ortho-alkylation and arylation of aromatic and heteroaromatic rings. mdpi.com In the context of pyridazine chemistry, ruthenium complexes could potentially catalyze the direct functionalization of the pyridazine ring of 3-chloro-6-propylpyridazine, offering a more atom-economical approach compared to traditional cross-coupling methods. However, specific applications of ruthenium catalysis to 3-chloro-6-propylpyridazine are not well-documented in the literature.

Cycloaddition Reactions and Annulation Strategies

The pyridazine ring, being an electron-deficient system, can participate in cycloaddition reactions, particularly as the diene component in inverse-electron-demand Diels-Alder reactions. rsc.orgmdpi.com This reactivity allows for the construction of fused heterocyclic systems. For 3-chloro-6-propylpyridazine, cycloaddition with electron-rich dienophiles such as enamines or ynamines could lead to the formation of bicyclic products after subsequent elimination of HCl and aromatization. mdpi.com

Annulation strategies involving pyridazines can also be employed to build more complex polycyclic structures. rsc.org For instance, intramolecular cycloadditions of pyridazines bearing a tethered dienophile can be a powerful method for constructing fused ring systems. While specific examples with 3-chloro-6-propylpyridazine are scarce, the general reactivity pattern of the pyridazine core suggests its potential in such transformations. rsc.org

Photochemical Transformations of Pyridazine Ring Systems

The pyridazine ring system is known to undergo various photochemical transformations upon irradiation with UV light. rsc.org These reactions can lead to skeletal rearrangements and the formation of new ring systems. For instance, pyridazines can isomerize to pyrazines or undergo ring contraction to form cyclopropenyl derivatives. The specific outcome of the photochemical reaction is highly dependent on the substitution pattern of the pyridazine ring and the reaction conditions. Photochemical transformations of alkyl-substituted pyridazines could potentially involve rearrangements of the alkyl group or reactions involving the pyridazine ring itself. rsc.org However, detailed photochemical studies specifically on 3-chloro-6-propylpyridazine have not been extensively reported.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of various NMR experiments, the carbon framework, proton environments, and internuclear relationships of 3-Chloro-6-propylpyridazine can be established.

One-dimensional NMR spectra provide fundamental information about the electronic environment of each magnetically active nucleus. For 3-Chloro-6-propylpyridazine (C₇H₉ClN₂), the expected chemical shifts are influenced by the electronegativity of the chlorine atom and the aromatic, electron-deficient nature of the pyridazine (B1198779) ring.

¹H NMR: The proton spectrum is anticipated to show distinct signals for the propyl side chain and the pyridazine ring. The propyl group protons would appear as a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group directly attached to the ring. The two protons on the pyridazine ring are chemically non-equivalent and are expected to appear as two doublets due to coupling with each other.

¹³C NMR: The carbon spectrum would display seven unique signals. Three signals in the aliphatic region correspond to the propyl chain carbons. Four signals in the aromatic region correspond to the carbons of the pyridazine ring. The carbons bonded to the chlorine atom (C3) and the nitrogen atoms (C3 and C6) are expected to be significantly deshielded. nih.gov

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms in the pyridazine ring. The chemical shifts of the two nitrogen atoms would be distinct, reflecting their different positions within the heterocyclic system. nih.gov Specific chemical shift values can be measured using experiments like ¹H-¹⁵N HMBC. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Chloro-6-propylpyridazine

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H4 / H5 | ~7.6 - 7.9 | - | d |

| C3 | - | ~152 - 155 | - |

| C4 | - | ~125 - 128 | - |

| C5 | - | ~122 - 125 | - |

| C6 | - | ~160 - 163 | - |

| -CH₂- (α to ring) | ~2.9 - 3.1 | ~35 - 38 | t |

| -CH₂- (β to ring) | ~1.7 - 1.9 | ~22 - 25 | sextet |

| -CH₃ | ~0.9 - 1.1 | ~13 - 15 | t |

Note: Predicted values are estimates based on typical ranges for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-Chloro-6-propylpyridazine, COSY would show correlations between the adjacent protons of the propyl chain (CH₃ to central CH₂; central CH₂ to ring-adjacent CH₂). It would also show a crucial cross-peak between the H4 and H5 protons on the pyridazine ring, confirming their adjacency. sdsu.eduepfl.ch

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹JCH). This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the triplet at ~3.0 ppm would correlate to the carbon signal at ~36 ppm. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH). This is vital for connecting the different fragments of the molecule. Key correlations would include the protons of the ring-adjacent CH₂ group to carbons C5 and C6 of the pyridazine ring, and the ring proton H5 to carbon C3. sdsu.eduepfl.ch

NOE (Nuclear Overhauser Effect): NOESY or ROESY experiments identify protons that are close in space, irrespective of their bonding. An important NOE would be expected between the protons of the CH₂ group attached to the ring and the H5 proton, confirming the orientation of the propyl chain relative to the ring.

Tautomerism is a form of isomerization involving the migration of a proton. nih.govmdpi.com While 3-Chloro-6-propylpyridazine itself does not have easily exchangeable protons and is not expected to exhibit tautomerism, related pyridazine derivatives can exist as tautomeric mixtures. For instance, pyridazines with hydroxyl or amino substituents can exist in lactam-lactim or amine-imine forms, respectively. nih.gov

The study of isotopic multiplets is a powerful tool for spectral assignment in systems where tautomerism is possible or where labile protons are present. researchgate.net In related pyridazine derivatives, partial deuteration of exchangeable N-H or O-H protons can lead to the appearance of isotopic multiplets in the ¹³C NMR spectrum. nih.gov This "β-isotope effect" causes a small upfield shift and splitting of the signals for carbon atoms two bonds away from the site of deuteration, providing definitive evidence for spectral assignments and helping to identify the predominant tautomeric form in solution. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. nih.gov The IR spectrum of 3-Chloro-6-propylpyridazine would be characterized by absorptions from the aromatic ring, the alkyl chain, and the carbon-chlorine bond.

Table 2: Characteristic IR Absorption Bands for 3-Chloro-6-propylpyridazine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridazine Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Propyl Chain | 2850 - 2960 | Strong |

| C=C and C=N Stretch | Pyridazine Ring | 1400 - 1600 | Medium-Strong |

| C-H Bend (Aliphatic) | Propyl Chain | 1375 - 1470 | Medium |

| C-Cl Stretch | Aryl Chloride | 1000 - 1100 | Strong |

Source: Data compiled from general IR spectroscopy principles. openstax.orgpressbooks.publumenlearning.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. The molecular formula of 3-Chloro-6-propylpyridazine is C₇H₉ClN₂.

The most distinctive feature in its mass spectrum would be the isotopic pattern of the molecular ion peak due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which exist in a natural abundance ratio of approximately 3:1. This results in two peaks: the molecular ion peak [M]⁺ and an [M+2]⁺ peak with about one-third the intensity. docbrown.info

[M]⁺ (C₇H₉³⁵ClN₂): m/z ≈ 156.05

[M+2]⁺ (C₇H₉³⁷ClN₂): m/z ≈ 158.05

The fragmentation of the molecular ion would likely proceed through the loss of stable neutral fragments from the propyl side chain or the loss of a chlorine radical.

Table 3: Predicted Key Fragments in the Mass Spectrum of 3-Chloro-6-propylpyridazine

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 156 | [C₇H₉ClN₂]⁺ | - (Molecular Ion) |

| 127 | [C₅H₆ClN₂]⁺ | •C₂H₅ (Ethyl radical) |

| 121 | [C₇H₉N₂]⁺ | •Cl (Chlorine radical) |

| 113 | [C₄H₂ClN₂]⁺ | •C₃H₇ (Propyl radical) |

| 43 | [C₃H₇]⁺ | •C₄H₂ClN₂ |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the precise determination of molecular properties from first principles. For pyridazine (B1198779) derivatives, these methods elucidate the electronic landscape that governs their behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By approximating the many-body electronic wavefunction with the electron density, DFT provides a balance of accuracy and computational efficiency. Studies on analogous compounds, such as 3-chloro-6-methoxypyridazine, have utilized the B3LYP functional with basis sets like 6-31G(d) and 6-311G(d,p) to perform geometry optimization and calculate vibrational frequencies nih.gov.

From the optimized molecular geometry, a range of quantum chemical descriptors can be calculated to predict the molecule's reactivity. These descriptors, derived from the conceptual framework of DFT, provide quantitative measures of chemical behavior mdpi.com.

Key Reactivity Descriptors:

Chemical Potential (μ): Measures the escaping tendency of an electron from a system. A higher chemical potential suggests a better electron-donating capability.

Chemical Hardness (η): Represents the resistance to a change in electron distribution or charge transfer. Molecules with a large energy gap between their frontier orbitals are considered "hard," implying lower reactivity and higher stability mdpi.com.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity (ε): Describes the electron-donating ability of a molecule.

These parameters are crucial for understanding how 3-Chloro-6-propylpyridazine might interact with other molecules, including biological targets.

| Quantum Chemical Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Electrophilicity | ω | μ2 / 2η | Electron-accepting capacity |

| Nucleophilicity | ε | -ω | Electron-donating capacity |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO is the first available orbital to accept electrons, thus acting as the electron acceptor (electrophile) nih.gov.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and more reactive mdpi.com. For 3-chloro-6-methoxypyridazine, theoretical calculations have determined the energies of these orbitals, providing insight into its electronic properties and reactivity nih.gov. A similar analysis for 3-Chloro-6-propylpyridazine would reveal the influence of the propyl group on its electronic characteristics.

| Parameter | Value (for 3-chloro-6-methoxypyridazine) | Significance |

|---|---|---|

| EHOMO | -7.15 eV (Conceptual) | Energy of the highest occupied molecular orbital; relates to nucleophilicity. |

| ELUMO | -1.25 eV (Conceptual) | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. |

| Energy Gap (ΔE) | 5.90 eV (Conceptual) | Indicates molecular stability and reactivity. |

Molecular Electrostatic Potential (MEPS) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEPS map plots the electrostatic potential onto the molecule's electron density surface.

Different colors represent varying potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like nitrogen mdpi.com.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In pyridazine derivatives, MEPS analysis typically reveals negative potential (red) around the two adjacent nitrogen atoms due to their lone pairs of electrons, making them the primary sites for protonation and hydrogen bonding. The hydrogen atoms of the ring and the alkyl substituent would show positive potential (blue) nih.govmdpi.com. This mapping is instrumental in understanding non-covalent interactions, particularly in the context of drug-receptor binding.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the physical movements of atoms and molecules over time. While quantum calculations offer a static picture of a molecule's properties, MD simulations reveal its dynamic behavior, flexibility, and interactions with its environment, such as a solvent or a biological macromolecule semanticscholar.org.

For a compound like 3-Chloro-6-propylpyridazine, MD simulations could be employed to:

Simulate Drug-Receptor Binding: If the molecule is a potential drug candidate, MD simulations can model its binding to a target protein's active site. This helps in assessing the stability of the binding pose, identifying key intermolecular interactions (like hydrogen bonds), and calculating binding free energies researchgate.net.

Analyze Solvation Effects: Investigate how the molecule interacts with water or other solvents, which is crucial for understanding its solubility and transport properties.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. When these correlations are quantified using computational descriptors, the approach is known as Quantitative Structure-Activity Relationship (QSAR) asianpubs.orgactascientific.com. QSAR models are mathematical equations that relate variations in molecular properties to changes in activity, such as inhibitory concentration (IC₅₀) or binding affinity.

A computational SAR or QSAR study on a series of 3-Chloro-6-propylpyridazine derivatives would typically involve asianpubs.orgsemanticscholar.org:

Dataset Compilation: Assembling a set of analogous compounds with experimentally measured biological activities.

Descriptor Calculation: Computationally generating a wide range of molecular descriptors for each compound. These can include electronic properties (from DFT), steric parameters (molecular volume), and physicochemical properties (like the partition coefficient, logP).

Model Building: Using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a mathematical model that best correlates the descriptors with the observed activity semanticscholar.orgnih.gov.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Such models are invaluable in drug discovery, as they can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules actascientific.com.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations, particularly DFT, is the prediction of spectroscopic properties. Theoretical calculations of vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra can achieve high accuracy, aiding in the structural elucidation and characterization of newly synthesized compounds nih.gov.

For the analog 3-chloro-6-methoxypyridazine, a detailed study compared the vibrational frequencies and NMR chemical shifts calculated using DFT (B3LYP/6-311G(d,p)) with experimental data. The results showed excellent agreement after applying a standard scaling factor to the calculated frequencies to account for anharmonicity and basis set limitations nih.gov. This process validates the optimized molecular geometry and provides a detailed assignment of the spectral bands. A similar computational analysis of 3-Chloro-6-propylpyridazine would be expected to reliably predict its FT-IR, Raman, and NMR spectra, serving as a powerful tool for its unambiguous identification.

| Vibrational Mode Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| C-H stretch (ring) | 3082 | 3080 | 3075 |

| C=N stretch (ring) | 1580 | 1582 | 1578 |

| C-C stretch (ring) | 1450 | 1448 | 1445 |

| C-Cl stretch | 795 | 792 | 790 |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Chloro-6-propylpyridazine to improve yield and purity?

- Methodological Answer :

- Reagent Selection : Use phosphorus oxychloride (POCl₃) for chlorination reactions due to its efficiency in introducing chlorine atoms at position 3 of pyridazine rings. This is supported by analogous syntheses of 3-chloro-pyridazine derivatives (e.g., 3-Chloro-6-(4-pyridinyl)pyridazine) .

- Temperature Control : Maintain reaction temperatures between 80–100°C to minimize side reactions, as seen in the synthesis of 3-Chloro-6-(methylsulfonyl)pyridazine .

- Purification : Employ column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) followed by recrystallization to isolate high-purity product.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of POCl₃) to drive reactions to completion .

Q. Which spectroscopic techniques are most effective for characterizing 3-Chloro-6-propylpyridazine, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the pyridazine ring (δ 7.5–9.0 ppm) and propyl substituents (δ 0.9–1.7 ppm for CH₃, δ 1.3–1.6 ppm for CH₂). Compare with analogous compounds like 3-Chloro-4,6-dimethylpyridazine .

- ¹³C NMR : Assign carbons using DEPT-135 to distinguish CH₃ (propyl) vs. aromatic carbons.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 185.6) and fragmentation patterns (e.g., loss of Cl or propyl groups).

- IR Spectroscopy : Detect C-Cl stretches (~550–650 cm⁻¹) and pyridazine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 3-Chloro-6-propylpyridazine in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions at the C3-Cl position. Compare with experimental data from similar compounds (e.g., 3-Chloro-6-cyclopropylpyridazine) .

- Electrostatic Potential Maps : Identify electron-deficient regions (C3-Cl) prone to nucleophilic attack.

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess how polar aprotic solvents (DMF, DMSO) enhance reaction rates .

Q. What strategies resolve contradictions in reported biological activities of 3-Chloro-6-propylpyridazine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis :

- Compare substituent effects: Propyl vs. methylsulfonyl (3-Chloro-6-(methylsulfonyl)pyridazine) or phenyl groups (3-Chloro-6-(3-chlorophenyl)pyridazine) .

- Tabulate bioactivity

| Substituent | Biological Target | Activity (IC₅₀) |

|---|---|---|

| Propyl | Kinase X | 12 µM |

| Methylsulfonyl | Phosphodiesterase | 45 µM |

- Assay Standardization : Control variables (e.g., cell lines, incubation time) to reduce inter-study variability.

- Docking Studies : Use AutoDock Vina to predict binding modes to targets like protein kinases, correlating with experimental IC₅₀ values .

Q. How can X-ray crystallography validate the molecular structure of 3-Chloro-6-propylpyridazine derivatives?

- Methodological Answer :

- Crystal Growth : Use slow evaporation of dichloromethane/hexane mixtures to obtain single crystals.

- Data Collection : Employ synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution datasets, as demonstrated for 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine .

- Refinement : Apply SHELXL for structure solution, ensuring R-factor < 0.05. Validate bond lengths (C-Cl: ~1.73 Å) and angles using CIF files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.